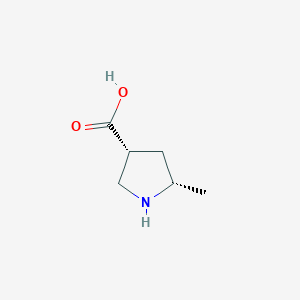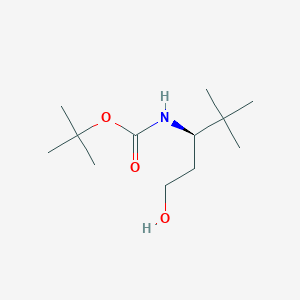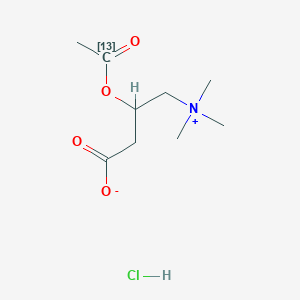
Acetyl-1-13C-L-carnitine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-1-13C-L-carnitine hydrochloride is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the acetyl position. This compound is a derivative of L-carnitine, an amino acid derivative that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The stable isotope labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-1-13C-L-carnitine hydrochloride typically involves the acetylation of L-carnitine hydrochloride using [1-13C]-acetyl chloride. The reaction is carried out under an inert atmosphere, such as argon, to prevent any unwanted side reactions. The process involves the following steps :
Preparation of Reactants: L-carnitine hydrochloride is dissolved in glacial [1-13C]-acetic acid.
Acetylation Reaction: [1-13C]-acetyl chloride is added dropwise to the solution while maintaining the temperature at 80°C.
Isolation of Product: After the reaction is complete, the mixture is cooled, and the product is precipitated using acetone and isopropanol. The precipitate is then filtered and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
Acetyl-1-13C-L-carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to L-carnitine.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields L-carnitine.
Substitution: Forms various acetyl derivatives depending on the nucleophile used.
科学研究应用
Acetyl-1-13C-L-carnitine hydrochloride has a wide range of applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of fatty acid metabolism.
NMR Spectroscopy: The 13C label enhances the sensitivity and resolution of NMR spectra, making it useful for structural and conformational studies.
Medical Research: Investigated for its potential therapeutic effects in conditions like neuropathy, depression, and dementia.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
作用机制
Acetyl-1-13C-L-carnitine hydrochloride exerts its effects primarily by facilitating the transport of fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The acetyl group can also be utilized in the synthesis of acetyl-CoA, a key intermediate in various metabolic pathways. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .
相似化合物的比较
Similar Compounds
Acetyl-L-carnitine: The non-labeled version of the compound.
Propionyl-L-carnitine: Another derivative with a propionyl group instead of an acetyl group.
Palmitoyl-L-carnitine: Contains a palmitoyl group, used in studies of long-chain fatty acid metabolism.
Uniqueness
The incorporation of the 13C isotope in Acetyl-1-13C-L-carnitine hydrochloride makes it unique, as it allows for detailed metabolic and structural studies using NMR spectroscopy. This isotopic labeling provides a non-invasive method to study complex biological processes in vivo.
属性
分子式 |
C9H18ClNO4 |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i7+1; |
InChI 键 |
JATPLOXBFFRHDN-PSUFLZSISA-N |
手性 SMILES |
C[13C](=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
规范 SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


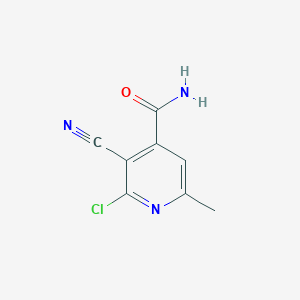

![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
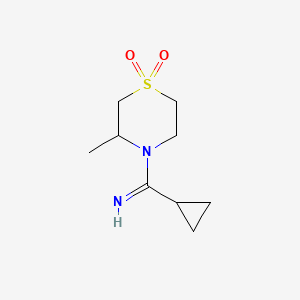
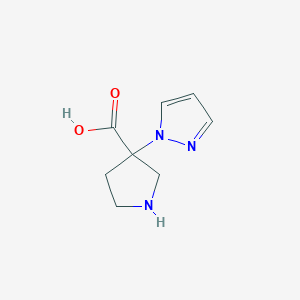
![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
![1,3-dibromo-5,7-bis(2-butyloctyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B15222093.png)
![(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B15222097.png)

